4-Bromo-2,5-dichlorophenyl ethyl hydrogen phosphate
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Overview
Description
4-Bromo-2,5-dichlorophenyl ethyl hydrogen phosphate is a chemical compound that belongs to the class of organophosphates It is characterized by the presence of bromine, chlorine, and phosphate groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichlorophenyl ethyl hydrogen phosphate typically involves the reaction of 4-bromo-2,5-dichlorophenol with ethyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dichlorophenyl ethyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates or phosphonates.
Reduction: Reduction reactions can lead to the formation of phosphines or other reduced phosphorus-containing compounds.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
4-Bromo-2,5-dichlorophenyl ethyl hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dichlorophenyl ethyl hydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-dichlorophenyl methyl hydrogen phosphate
- 4-Bromo-2,5-dichlorophenyl isopropyl hydrogen phosphate
- 4-Bromo-2,5-dichlorophenyl butyl hydrogen phosphate
Uniqueness
4-Bromo-2,5-dichlorophenyl ethyl hydrogen phosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
38151-66-5 |
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Molecular Formula |
C8H8BrCl2O4P |
Molecular Weight |
349.93 g/mol |
IUPAC Name |
(4-bromo-2,5-dichlorophenyl) ethyl hydrogen phosphate |
InChI |
InChI=1S/C8H8BrCl2O4P/c1-2-14-16(12,13)15-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
LAJWKALQRGFFAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(O)OC1=CC(=C(C=C1Cl)Br)Cl |
Origin of Product |
United States |
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